molecular formula C11H14N2O B8744915 2-Amino-N-(cyclopropylmethyl)benzamide

2-Amino-N-(cyclopropylmethyl)benzamide

Cat. No.: B8744915
M. Wt: 190.24 g/mol
InChI Key: HZCLAGXCSVVUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-(cyclopropylmethyl)benzamide is a benzamide derivative characterized by an amino group at the 2-position of the benzoyl ring and a cyclopropylmethyl group attached to the amide nitrogen. This compound’s structural uniqueness lies in the cyclopropane ring, which introduces steric rigidity and electronic effects distinct from linear alkyl or aryl substituents.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-amino-N-(cyclopropylmethyl)benzamide

InChI

InChI=1S/C11H14N2O/c12-10-4-2-1-3-9(10)11(14)13-7-8-5-6-8/h1-4,8H,5-7,12H2,(H,13,14)

InChI Key

HZCLAGXCSVVUBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)C2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
2-Amino-N-(p-tolyl)benzamide p-Tolyl C₁₄H₁₄N₂O 234.28 Not reported 97 Electron-donating methyl group
2-Amino-N-(4-chlorobenzyl)benzamide 4-Chlorobenzyl C₁₄H₁₂ClN₂O 268.71 Not reported 95 Halogenated, lipophilic
2-Amino-N-(3,4-dimethoxyphenethyl)benzamide 3,4-Dimethoxyphenethyl C₁₇H₁₈N₂O₃ 298.34 Not reported 100 Bulky, polar OCH₃ groups
2-Amino-N-(cyclopropylmethyl)benzamide Cyclopropylmethyl C₁₁H₁₄N₂O 206.25 (estimated) Not reported Rigid, strained cyclopropane ring
2-Amino-N-(3-chlorophenethyl)benzamide 3-Chlorophenethyl C₁₅H₁₅ClN₂O 274.75 Not reported Flexible alkyl chain with Cl
2-Amino-N-(4′-methoxyphenyl)benzamide 4-Methoxyphenyl C₁₄H₁₄N₂O₂ 242.28 158–160 80 Electron-rich aromatic system

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, whereas electron-donating groups (e.g., OCH₃ in ) enhance resonance stabilization. The cyclopropane ring, while nominally electron-withdrawing due to ring strain, may also induce unique dipole interactions.
  • Melting Points : Bulkier substituents (e.g., 3,4-dimethoxyphenethyl ) likely elevate melting points due to improved crystal packing, whereas smaller groups like cyclopropylmethyl may reduce them.

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